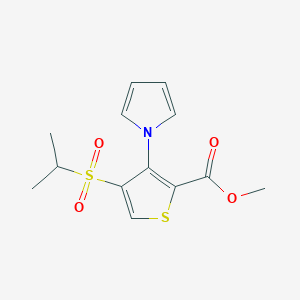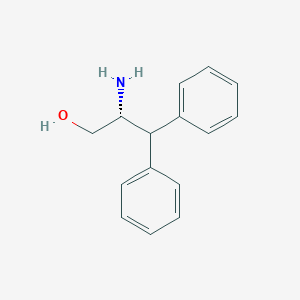![molecular formula C10H10F3NO2 B067032 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid CAS No. 180263-44-9](/img/structure/B67032.png)
3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as 4-(3-Amino-2-carboxy phenyl) butanoic acid, involves several steps including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, highlighting the complexity and versatility of synthetic approaches to similar structures (Yuan Guo-qing, 2013). Such methodologies can be adapted for the synthesis of 3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid, emphasizing the importance of selecting appropriate reactions and conditions for the desired end product.
Molecular Structure Analysis
Studies on compounds with similar structural features, like 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, have provided insights into their crystal and molecular structures through X-ray analysis, revealing specific spatial arrangements and conformations (K. Koyano et al., 1986). These analyses are crucial for understanding the three-dimensional arrangement of atoms within 3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid and its implications for reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving 3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid derivatives are central to their application in medicinal chemistry and materials science. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzes dehydrative condensation between carboxylic acids and amines, demonstrating the reactivity of trifluoromethyl groups in facilitating bond formation (Ke Wang et al., 2018).
科学的研究の応用
Anticancer Applications
Cinnamic acid derivatives, which include phenylpropanoic acid analogs, have been studied extensively for their antitumor properties. These compounds exhibit significant potential in medicinal research as both traditional and synthetic antitumor agents. Over the past two decades, a surge in attention towards cinnamoyl derivatives has underscored their anticancer efficacy, showcasing the therapeutic promise of phenylpropanoic acid derivatives in cancer treatment (De, Baltas, & Bedos-Belval, 2011).
Neuroprotective Effects
Caffeic acid (CA), another member of the phenylpropanoic acid family, demonstrates considerable neuroprotective effects, particularly in models of Alzheimer's disease (AD). Studies highlight CA's potential in combating AD through its antioxidant, anti-inflammatory mechanisms, and its ability to interfere with β-amyloid formation, aggregation, and neurotoxicity (Habtemariam, 2017).
Cardiovascular Protection
Chlorogenic Acid (CGA), a prominent phenolic acid compound related to phenylpropanoic acids, exhibits cardioprotective, anti-inflammatory, and antioxidant activities. It modulates lipid metabolism and glucose regulation, offering potential therapeutic benefits in managing cardiovascular diseases, diabetes, and obesity (Naveed et al., 2018).
Antibacterial and Antiviral Properties
Amino-1,2,4-triazoles derivatives, which can be synthesized from related phenylpropanoic acid compounds, have found application in creating agricultural products, pharmaceuticals, and high-energy materials, demonstrating broad utility in antibacterial and antiviral applications (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Applications in Functional Materials and Drug Delivery
Phenylpropanoic acid derivatives also play a critical role in the development of functional materials, including bio-inspired adhesive materials for biomedical applications. These materials mimic the wet-resistant adhesion capabilities of mussel proteins, opening avenues for their use in wound healing patches, tissue sealants, and hemostatic materials (Ryu, Hong, & Lee, 2015).
特性
IUPAC Name |
3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDRZHVLIRZFQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377573 |
Source


|
| Record name | 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid | |
CAS RN |
180263-44-9 |
Source


|
| Record name | 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)
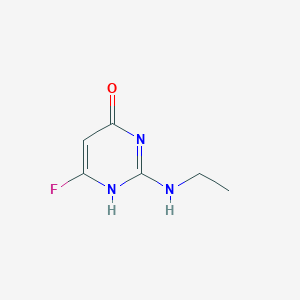
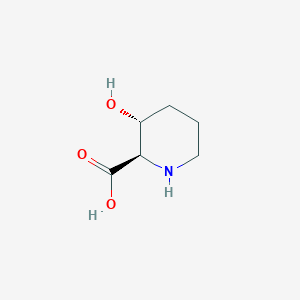
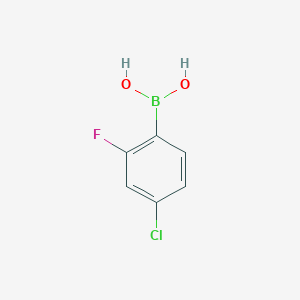



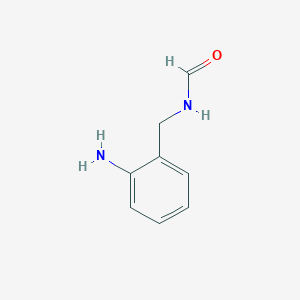
![6,6-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B66973.png)

